Barbital
Overview
Description
Barbital is a long-acting barbiturate that depresses most metabolic processes at high doses . It is used as a hypnotic and sedative and may induce dependence . Barbital is also used in veterinary practice for central nervous system depression .
Synthesis Analysis
Barbital was first synthesized in 1903 . The prediction of intermolecular synthons facilitated the successful synthesis of a new multicomponent crystal of metformin (Met) and barbital (Bar) through an anion exchange reaction and cooling crystallization method .Molecular Structure Analysis
The molecular formula of Barbital is C8H12N2O3 . The IUPAC Standard InChI is InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3, (H2,9,10,11,12,13) .Chemical Reactions Analysis
Barbituric acid derivatives have been used as building blocks for the elaboration of more complex and useful molecules in the field of pharmaceutical chemistry and material sciences . The specific properties of these rather planar scaffolds, which also encompass either a high Brønsted acidity concerning the native barbituric acid or the marked electrophilic character of alkylidene barbituric acids, required specific developments to achieve efficient asymmetric processes .Physical And Chemical Properties Analysis
The molecular weight of Barbital is 184.1925 . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .Scientific Research Applications
Neuroprotective Effects and Clinical Uses
Barbiturates, including Barbital, have a historical and contemporary significance in medical practice, primarily due to their neuroprotective effects and their utility in various clinical scenarios. The extensive use of barbiturates in managing conditions such as epilepsy, cerebral ischemia, head injuries, and for inducing coma during neurosurgery highlights their critical role in neurology and neurosurgery.
- Epilepsy Management : Phenobarbital, a barbiturate, is widely utilized for epilepsy treatment, especially in developing countries due to its cost-effectiveness and high degrees of efficacy and tolerability demonstrated in observational studies (Kwan & Brodie, 2004).
- Neurosurgery : During cerebrovascular neurosurgery, barbiturates are indicated for their neuroprotective effects in procedures such as carotid surgery and cerebral aneurysm surgery. Their capacity to manage intractable intracranial hypertension and provide neuroprotection during focal cerebral ischemia is well-documented (Ellens, Figueroa, & Clark, 2015).
- Cerebral Ischemia : The protective effect of barbiturates in cerebral ischemia is linked to their ability to depress neuronal function and metabolism. Clinical and experimental studies suggest that barbiturates could reduce the area of infarction in stroke, though their optimal application requires further investigation (Belopavlovic & Buchthal, 1980).
Pharmacokinetics and Drug Monitoring
Understanding the pharmacokinetics of barbiturates, including Barbital, is essential for optimizing their clinical use, particularly in the neurocritical care setting where precise dosing can significantly affect patient outcomes.
- Pharmacokinetics in Neonates : Phenobarbital's pharmacokinetics in neonates, including its dosage individualization to maximize treatment efficacy, underscores the importance of considering body weight and other covariates in drug dosing (Šíma, Michaličková, & Slanař, 2021).
- Therapeutic Drug Monitoring (TDM) : TDM has been proposed as a means to individualize dosing of barbiturates in the neurocritical care setting. It ensures efficacy, avoids toxicity, and accounts for drug-drug interactions, playing a crucial role in the management of seizures, status epilepticus, and traumatic brain injury (Loh, Mabasa, & Ensom, 2010).
Safety And Hazards
properties
IUPAC Name |
5,5-diethyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOAOBMCPZCFFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022643 | |
Record name | Barbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Barbital | |
CAS RN |
57-44-3 | |
Record name | Barbital | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Barbital [INN:BAN:JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Barbital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01483 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | barbital | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759567 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | barbital | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31352 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Barbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Barbital | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BARBITAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WZ53ENE2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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